molecular formula C11H10 B8551815 Phenylcyclopentadiene

Phenylcyclopentadiene

Cat. No. B8551815
M. Wt: 142.20 g/mol
InChI Key: OFPZFTWBJUGNGE-UHFFFAOYSA-N
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Patent
US06410661B1

Procedure details

100 ml (1.2 mol) of 2-cyclopenten-1-one in 400 ml of diethyl ether are added dropwise to 2.3 mol of phenyllithium in 1000 ml of diethyl ether at −5° C. After hydrolysis and extraction of the aqueous phase with the diethyl ether, the combined organic phases are dried over sodium sulfate. After the solvent has been stripped off, 205 g of crude product are obtained. The product is heated to 180° C. for three hours in a vigorous argon stream in a
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.3 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:5][CH2:4][CH:3]=[CH:2]1.[C:7]1([Li])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(OCC)C>[C:7]1([C:5]2[CH2:4][CH:3]=[CH:2][CH:1]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C1(C=CCC1)=O
Name
Quantity
2.3 mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over sodium sulfate

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 205 g
YIELD: CALCULATEDPERCENTYIELD 120.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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